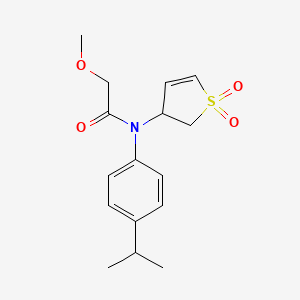
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-isopropylphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The thiophene ring is oxidized to introduce the sulfone group (1,1-dioxide).
Acylation: The methoxyacetyl group is introduced through an acylation reaction.
Amidation: The final step involves the formation of the amide bond with the 4-isopropylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially affecting the thiophene ring or the methoxy group.
Reduction: Reduction reactions could target the sulfone group, converting it back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield thiols or sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of thiophene compounds are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry
In industry, thiophene derivatives are used in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE would depend on its specific application. For example, if it has antimicrobial properties, it might disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, known for its aromatic properties.
Thiophene-1,1-dioxide: A related compound with similar oxidation states.
N-(4-Isopropylphenyl)-2-methoxyacetamide: A compound with a similar amide structure but lacking the thiophene ring.
Uniqueness
The uniqueness of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE lies in its combination of a thiophene ring with a sulfone group and an amide linkage, which could confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21NO4S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C16H21NO4S/c1-12(2)13-4-6-14(7-5-13)17(16(18)10-21-3)15-8-9-22(19,20)11-15/h4-9,12,15H,10-11H2,1-3H3 |
Clé InChI |
QAQVOQWBVRTEJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


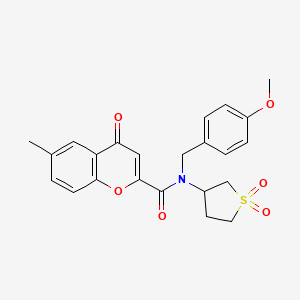
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413914.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11413915.png)
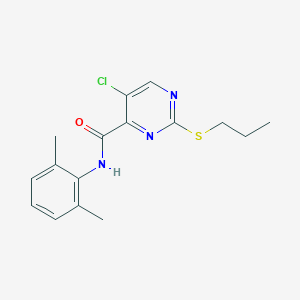
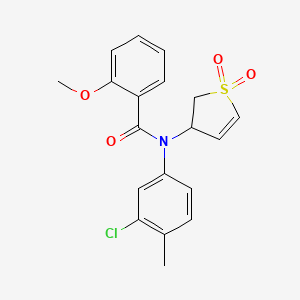
![1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid](/img/structure/B11413947.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11413948.png)
![(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11413950.png)
![N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11413960.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone](/img/structure/B11413968.png)
![2-Methoxy-7-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11413975.png)
![2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide](/img/structure/B11413976.png)
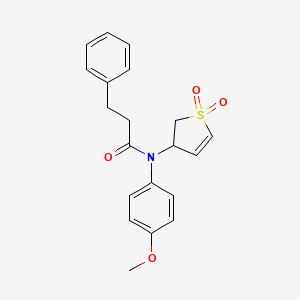
![1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one](/img/structure/B11413989.png)
